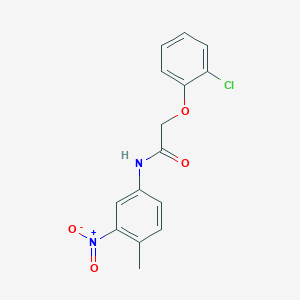

![molecular formula C17H16N2O2 B5537114 N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide" belongs to a class of compounds known for their varied chemical and physical properties. While specific information on this compound is limited, related research provides insights into its potential characteristics and applications.

Synthesis Analysis

Research on similar compounds indicates that these are typically synthesized using primary compounds such as 3-fluoro-4-cyanophenol, undergoing reactions to form substituted phenyl acetamides. The synthesis process often involves elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy for structure identification (Yang Man-li, 2008).

Molecular Structure Analysis

Compounds in this category are characterized using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography. This aids in understanding the molecular structure, including the arrangement of atoms and functional groups (A. Nikonov et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including interactions with different reagents, cyclization, and formation of derivatives. The chemical properties are often elucidated through comprehensive analysis, including elemental and spectral analyses (Mahmoud Arafat et al., 2022).

科学的研究の応用

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, is produced through the chemoselective monoacetylation of the amino group of 2-aminophenol. This process employs Novozym 435 as a catalyst and explores various acyl donors, identifying vinyl acetate as the most effective due to its irreversible reaction properties, suggesting a kinetically controlled synthesis. This research highlights the potential of specific acetamide derivatives in the synthesis of vital antimalarial medications (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Potential

A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed their potential as anticancer, anti-inflammatory, and analgesic agents. The derivatives, particularly those with halogenated aromatic rings, showed promising activities in these fields, with one compound exhibiting significant effects across all three categories. This underscores the versatility of certain acetamide derivatives in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Characterization for Chemical Studies

The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, utilizing 3-fluoro-4-cyanophenol as the primary compound, represent another facet of acetamide derivatives' research applications. These studies are fundamental for developing new chemical entities with potential pharmaceutical applications (Man-li, 2008).

Photocatalytic Degradation Studies

Investigations into the photocatalytic degradation of acetaminophen, a related compound, underscore the environmental and pharmacological relevance of acetamide derivatives. These studies offer insights into the degradation pathways and potential environmental impacts of pharmaceuticals, providing a foundation for developing strategies to mitigate these effects (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

特性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-13-3-2-4-16(11-13)21-12-17(20)19-15-7-5-14(6-8-15)9-10-18/h2-8,11H,9,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFZJSGAEMDLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)